3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These methods are often carried out under reflux conditions in the presence of catalysts such as HCl or other acids .
Chemical Reactions Analysis
3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antitumoral agent.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its antitumoral activity.
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of pyrazole and triazole rings in 3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-8-7-10(16(3)15-8)12-14-13-11-6-4-5-9(2)17(11)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHEXCGMSTOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)C3=CC(=NN3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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